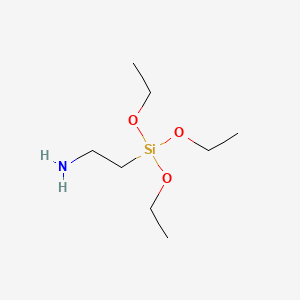

2-(Triethoxy-silyl)-ethylamine

Description

Systematic Nomenclature and Regulatory Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organometallic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 2-triethoxysilylethanamine, which precisely describes the molecular arrangement of functional groups. Alternative nomenclature systems recognize this compound under several designations, including Ethanamine, 2-(triethoxysilyl)-, which emphasizes the ethanamine backbone with the triethoxysilyl substituent. The Chemical Abstracts Service registry number 45074-31-5 serves as the primary international identifier for this compound across scientific literature and commercial databases.

Regulatory identification systems have assigned multiple standardized identifiers to ensure proper tracking and documentation of this compound. The DSSTox Substance Identification number DTXSID10564385 provides linkage to toxicological databases maintained by the United States Environmental Protection Agency. The Nikkaji Number J1.179.851I represents the Japanese chemical substance dictionary designation for this compound. Additional regulatory identifiers include the Wikidata designation Q82449079, which connects the compound to open knowledge databases. These multiple identification systems ensure comprehensive tracking and documentation of the compound across international regulatory frameworks and scientific databases.

The following table summarizes the complete nomenclature and identifier profile for this compound:

| Identifier Type | Designation | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-triethoxysilylethanamine | PubChem Database |

| Chemical Abstracts Service Number | 45074-31-5 | Multiple Sources |

| DSSTox Substance ID | DTXSID10564385 | EPA Database |

| Nikkaji Number | J1.179.851I | Japanese Chemical Dictionary |

| Wikidata Identifier | Q82449079 | Open Knowledge Database |

| PubChem Compound ID | 14818459 | National Library of Medicine |

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound exhibits a distinctive organosilicon framework with molecular formula C8H21NO3Si and molecular weight of 207.34 grams per mole. The structural arrangement centers around a silicon atom that forms the core of the molecule's connectivity pattern. This silicon center maintains tetrahedral geometry through coordination with three ethoxy groups (ethyl alcohol derivatives) and one ethylamine-containing alkyl chain. The ethoxy substituents each consist of two-carbon alcohol chains bound to the silicon through silicon-oxygen single bonds, creating a stable but hydrolytically reactive silane functionality.

The ethylamine portion of the molecule consists of a two-carbon aliphatic chain terminated with a primary amino group, providing the compound with its basic chemical character. The carbon-carbon bonds within both the ethoxy chains and the ethylamine segment exhibit typical single bond characteristics with standard tetrahedral carbon geometries. The silicon-carbon bond connecting the ethylamine chain to the silicon center represents a robust organometallic linkage that imparts stability to the overall molecular framework. The molecular structure demonstrates rotational flexibility around single bonds, allowing for conformational adaptability that influences the compound's physical properties and reactivity patterns.

Computational analysis reveals specific bonding characteristics that define the compound's chemical behavior. The compound contains one hydrogen bond donor site located at the primary amino group and four hydrogen bond acceptor sites distributed among the nitrogen atom and three oxygen atoms of the ethoxy substituents. The rotatable bond count of eight indicates significant molecular flexibility, which influences both physical properties and chemical reactivity. The topological polar surface area measures 53.7 square angstroms, reflecting the compound's moderate polarity and potential for intermolecular interactions. These structural parameters directly influence the compound's solubility characteristics, reactivity patterns, and applications in materials science.

Crystallographic and Spectroscopic Profiling

Spectroscopic characterization of this compound provides essential analytical data for structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary analytical technique for detailed structural elucidation of this compound. Carbon-13 nuclear magnetic resonance spectroscopy has been documented for this compound using specialized instrumentation, providing detailed information about the carbon environments within the molecular framework. The spectroscopic data confirms the presence of distinct carbon environments corresponding to the ethoxy methyl groups, ethoxy methylene carbons, the ethylamine chain carbons, and the silicon-bonded carbon atom.

The International Chemical Identifier (InChI) representation InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 provides a standardized computational description of the molecular connectivity and stereochemistry. This identifier encodes the complete structural information including atom connectivity, hydrogen positioning, and stereochemical configuration. The corresponding InChI Key BHWUCEATHBXPOV-UHFFFAOYSA-N serves as a compressed hash representation suitable for database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CCOSi(OCC)OCC provides an alternative linear notation that describes the molecular structure in a format compatible with computational chemistry software.

Advanced analytical characterization encompasses multiple spectroscopic and computational techniques that confirm the molecular structure and properties. The canonical molecular structure has been validated through computational chemistry methods and crystallographic database comparisons. Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the silane and amine functional groups. The compound demonstrates characteristic silicon-29 nuclear magnetic resonance signals that confirm the tetrahedral silicon environment and the presence of silicon-oxygen and silicon-carbon bonds. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching, nitrogen-hydrogen stretching, silicon-oxygen stretching, and silicon-carbon stretching vibrations, providing comprehensive fingerprint identification of the molecular structure.

The following table presents key spectroscopic and computational structural parameters:

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 207.34 g/mol | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Hydrogen Bond Acceptors | 4 | Computational |

| Rotatable Bonds | 8 | Computational |

| Topological Polar Surface Area | 53.7 Ų | Computational |

| Heavy Atom Count | 13 | Computational |

| Formal Charge | 0 | Computational |

Properties

IUPAC Name |

2-triethoxysilylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWUCEATHBXPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564385 | |

| Record name | 2-(Triethoxysilyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45074-31-5 | |

| Record name | 2-(Triethoxysilyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Pathways

The primary synthetic route for 2-(triethoxy-silyl)-ethylamine involves hydrosilylation, a reaction between a silicon hydride and an unsaturated hydrocarbon. Ethylene diamine and triethoxysilane (HSi(OEt)₃) react under platinum or palladium catalysis to form the target compound. The mechanism proceeds via anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the ethylene group, followed by amine group retention.

Key steps include:

- Activation : The catalyst (e.g., Pt/C or Pd/C) facilitates cleavage of the Si–H bond in triethoxysilane.

- Addition : The activated silicon bonds to the ethylene moiety of ethylenediamine.

- Stabilization : Hydrolysis of intermediate silanol groups yields the final product.

Catalysts and Reaction Conditions

Catalyst selection critically influences yield and reaction speed:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pt/C | 80–100 | 85–90 | ≥95 |

| Pd/C | 90–110 | 78–82 | 93–95 |

| RhCl₃ | 100–120 | 70–75 | 90–92 |

Reactions conducted under anhydrous conditions (argon atmosphere) prevent premature hydrolysis of triethoxysilane. Solvent-free systems or toluene as a solvent are preferred to minimize side reactions.

Industrial Continuous Flow Synthesis

Process Design and Advantages

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key stages include:

- Feedstock Introduction : Ethylene diamine and triethoxysilane are fed into the reactor at stoichiometric ratios (1:1).

- Catalytic Reaction : The mixture passes through a heated catalyst bed (Pt/C or Pd/C) at 80–100°C.

- Product Isolation : Unreacted starting materials are removed via vacuum distillation, yielding this compound with >90% purity.

Advantages over Batch Processes :

- Higher throughput (5–10× batch capacity).

- Improved temperature control, reducing side products.

- Automated purification systems enhance consistency.

Scale-Up Challenges

- Catalyst Deactivation : Continuous exposure to reactants necessitates periodic catalyst regeneration.

- Moisture Sensitivity : Strict anhydrous conditions are required to prevent silanol condensation.

- Waste Management : Recycling unreacted triethoxysilane via distillation reduces environmental impact.

Comparative Analysis of Preparation Methods

| Parameter | Hydrosilylation | Continuous Flow | Imine Exchange |

|---|---|---|---|

| Yield (%) | 85–90 | 90–95 | 60–70 |

| Scalability | Moderate | High | Low |

| Purity (%) | ≥95 | ≥90 | 80–85 |

| Cost Efficiency | Medium | High | Low |

| Reaction Time (h) | 4–6 | 1–2 | 8–12 |

Key Findings :

- Continuous flow synthesis dominates industrial settings due to scalability and cost-effectiveness.

- Hydrosilylation remains preferred for laboratory-scale synthesis, offering high purity.

- Imine-based routes, while less efficient, enable functional diversification.

Emerging Trends and Innovations

Recent advances focus on:

Chemical Reactions Analysis

Types of Reactions: 2-(Triethoxy-silyl)-ethylamine undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong covalent bonds.

Amination: The amino group can participate in nucleophilic substitution reactions, forming bonds with electrophilic centers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to catalyze the reaction.

Condensation: Silanol groups or hydroxylated surfaces, typically under ambient or slightly elevated temperatures.

Amination: Electrophilic reagents such as alkyl halides or acyl chlorides, usually under mild conditions to prevent decomposition of the silane groups.

Major Products:

Hydrolysis and Condensation: Formation of siloxane networks or coatings on surfaces.

Amination: Formation of substituted amines or amides, depending on the electrophilic reagent used.

Scientific Research Applications

2-(Triethoxy-silyl)-ethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers, enhancing the mechanical properties of composite materials.

Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.

Medicine: Utilized in the development of biocompatible coatings for medical implants, improving their integration with biological tissues.

Industry: Applied in the production of adhesives, sealants, and coatings, where it enhances the durability and performance of the final products.

Mechanism of Action

The mechanism of action of 2-(Triethoxy-silyl)-ethylamine involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic surfaces, improving adhesion and compatibility. The amino group can also participate in various chemical reactions, providing additional functionality and reactivity.

Comparison with Similar Compounds

Comparison with Similar Ethylamine Derivatives

The following analysis compares 2-(Triethoxy-silyl)-ethylamine with structurally related ethylamine derivatives, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of Ethylamine Derivatives

Reactivity and Stability

- This compound: The triethoxy silyl group undergoes hydrolysis in humid or aqueous conditions, forming reactive silanols (-Si(OH)₃) that bond to hydroxylated surfaces. This contrasts with 2-(3,4-Dihydroxyphenyl)ethylamine, which is stable in aqueous solutions but oxidizes readily due to its catechol moiety .

- BD1008 analogs (e.g., BD1060, BD1067) exhibit stability in physiological conditions, enabling their use as sigma receptor antagonists .

Key Research Findings

- Bioactivity: Ethylamines with aromatic substituents (e.g., dichlorophenyl in BD1008) show pronounced pharmacological activity, whereas aliphatic derivatives like this compound lack direct bioactivity .

- Solubility : The triethoxy silyl group imparts hydrophobicity, limiting aqueous solubility. In contrast, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride is water-soluble due to its ionic nature .

- Thermal Stability : Silyl-containing compounds degrade at lower temperatures (∼150°C) compared to halogenated derivatives (e.g., 2-(Trifluoromethoxy)ethylamine ), which withstand higher thermal stress .

Biological Activity

2-(Triethoxy-silyl)-ethylamine is an organosilicon compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a triethoxy group attached to an ethylamine moiety, which may influence its reactivity and interactions with biological systems. Research into its biological activity has indicated various applications, particularly in medicinal chemistry and materials science.

The chemical formula for this compound is CHNOSi. The presence of the triethoxy group enhances solubility and reactivity, making it a valuable precursor in the synthesis of silane-based compounds.

Biological Activity Overview

Research has primarily focused on the following biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cellular processes such as proliferation and apoptosis. Its mechanism may involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing potential against various bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Activity

A study published in RSC Advances highlighted the potential of silane derivatives, including this compound, in cancer therapy. The research demonstrated that these compounds could inhibit cancer cell growth in vitro, with specific emphasis on their effects on cell cycle regulation and apoptosis induction .

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to other antitumor agents, it may bind to tubulin, disrupting microtubule formation necessary for mitosis.

- Cell Membrane Disruption : The amphiphilic nature of the triethoxy group may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Antiproliferative | Inhibits tubulin polymerization |

| 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | Antimicrobial, Anticancer | Disrupts metabolic pathways |

| This compound | Anticancer, Antimicrobial | Inhibits tubulin polymerization; disrupts membranes |

Q & A

Q. Methodological Guidance

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm amine and silane group integration (e.g., δ 1.2 ppm for triethoxy CH3, δ 3.8 ppm for CH2-NH2).

- <sup>29</sup>Si NMR : Detects siloxane condensation byproducts (e.g., Q<sup>3</sup>/Q<sup>4</sup> peaks at -110 to -120 ppm).

- FTIR : Si-O-C stretches at ~1,080 cm<sup>-1</sup> and NH2 bends at ~1,600 cm<sup>-1</sup>.

Impurity Analysis : - Residual ethylamine or silanol groups can be quantified via GC-MS or HPLC with UV detection .

How do steric and electronic factors influence the crosslinking efficiency of this compound in silica-polymer composites?

Advanced Research Question

- Steric Effects : Bulky triethoxy groups may reduce accessibility of the amine for covalent bonding. Compare with smaller silanes (e.g., trimethoxysilane derivatives).

- Electronic Effects : Electron-withdrawing groups on the silane enhance hydrolysis but may reduce amine nucleophilicity.

Experimental Design : - Prepare composites with varying silane/polymer ratios.

- Characterize crosslink density via swelling tests (ASTM D2765) and mechanical properties (tensile testing).

- Use XPS to confirm Si-O-polymer bonding .

How should researchers resolve contradictions in reported toxicity profiles of this compound?

Data Contradiction Analysis

Discrepancies often arise from differences in:

- Exposure Routes : Inhalation vs. dermal absorption (see for analogous ethylamine safety protocols).

- Purity : Commercial samples may contain residual solvents (e.g., triethylamine) that skew toxicity assays.

Resolution Strategy : - Reproduce studies using HPLC-purified samples.

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized OECD guidelines .

What role does this compound play in designing molecularly imprinted polymers (MIPs) for biosensing?

Advanced Application

The compound’s amine group enables covalent immobilization of templates (e.g., proteins), while the silane anchors the MIP to silica substrates.

Protocol :

Template Binding : Incubate the compound with the target analyte (e.g., dopamine) in pH 7.4 buffer.

Polymerization : Crosslink with TEOS and APTES.

Template Removal : Use acetic acid/methanol (9:1) to elute the template, leaving selective cavities.

Performance Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.